4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[2-(2-fluorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHLCMMYJIGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of the Piperidine Intermediate
The initial step involves the reduction of a precursor ketone or ester to form a hydroxyl-containing intermediate, followed by conversion of the hydroxyl group into a good leaving group.
-
- A compound of formula 4 (e.g., a ketone or ester derivative of piperidine) is reduced using borane complexes such as borane dimethyl sulfide or borane-tetrahydrofuran complex.
- The reaction is conducted in an inert solvent like tetrahydrofuran (THF) under nitrogen atmosphere.
- Typical conditions: 20°C to 70°C, reaction time 40 to 120 minutes.
- Equivalents of reducing agent: 1.5 to 2.5 equivalents relative to the substrate.
-
- The hydroxyl group of the reduced intermediate is converted to a leaving group (L), such as tosylate (-OSO2R) or halides (bromo, iodo).
- Reagents used include p-toluenesulfonyl chloride or methanesulfonic anhydride.
- Reaction conditions: -10°C to 10°C, typically around 0°C, for 40 to 120 minutes.
- Base: Secondary or tertiary amines like N,N-diisopropylethylamine or triethylenediamine are used to facilitate the reaction.
- Solvent: Inert diluents such as THF.
This step yields the compound of formula 1, a piperidine derivative with a leaving group ready for nucleophilic substitution.
Step 2: Nucleophilic Substitution with 2-Fluorophenol
- The compound of formula 1 is reacted with 2-fluorophenol (commercially available or synthesized by known methods).
- A base is added to deprotonate the phenol, facilitating nucleophilic attack on the leaving group.
- The reaction is typically carried out in an inert diluent.
- Equivalents of 2-fluorophenol: 1.0 to 2.0 equivalents, commonly 1.0 to 1.5 equivalents.
- The reaction proceeds via nucleophilic displacement to form the ether linkage, yielding compound of formula 3.
- Reaction conditions: Ambient temperature or slightly elevated, reaction time varies but often overnight or until completion.
Step 3: Deprotection and Salt Formation
- If the piperidine nitrogen is protected, a deprotection step follows.
- Deprotection reagents include trifluoroacetic acid (TFA) or hydrochloric acid in ethanol.
- Conditions: 10°C to 30°C, typically 15°C to 25°C, for 20 to 28 hours.
- After deprotection, the free base is converted to the hydrochloride salt by treatment with HCl in ethanol or other suitable solvents.
- The product is isolated by crystallization using solvents such as ethyl acetate, ethanol, isopropanol, and water.
- Purification may involve recrystallization to improve purity and yield.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Reduction | Borane dimethyl sulfide or borane-THF complex, THF, N2, 20-70°C, 40-120 min | Converts precursor to hydroxyl intermediate |
| 2 | Hydroxyl to Leaving Group | p-Toluenesulfonyl chloride or methanesulfonic anhydride, base (DIPEA), THF, 0°C, 40-120 min | Forms good leaving group for substitution |
| 3 | Nucleophilic Substitution | 2-Fluorophenol (1.0-2.0 eq), base, inert solvent, RT to mild heat, overnight | Forms ether linkage at piperidine 4-position |
| 4 | Deprotection & Salt Formation | TFA or HCl in EtOH, 15-25°C, 20-28 h; crystallization solvents (ethyl acetate, ethanol, isopropanol) | Removes protecting groups, forms hydrochloride salt |
Additional Research Findings and Notes
- The borane reduction step is critical for obtaining the correct stereochemistry and purity of the intermediate.
- The choice of base and solvent in the nucleophilic substitution step affects the reaction rate and yield.
- Excess 2-fluorophenol ensures complete conversion but must be controlled to avoid side reactions.
- Deprotection conditions are mild to prevent decomposition of the sensitive ether linkage.
- Crystallization solvents and conditions are optimized to yield a stable hydrochloride salt with good purity and handling properties.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Neuropharmacology
Research indicates that 4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride acts as an agonist of the μ-opioid receptor, suggesting potential analgesic properties similar to traditional opioids. This receptor activity is crucial for pain management strategies, particularly in conditions where conventional analgesics pose risks of addiction or side effects .
Binding Affinity Studies:
- The compound has demonstrated significant binding affinity to the μ-opioid receptor, indicating its potential as a therapeutic agent for pain relief.
- Studies have shown its ability to influence serotonin transporters, suggesting applications in treating mood disorders such as depression and anxiety.
Treatment of Inflammatory Conditions
The compound has been explored for its potential use in treating inflammatory diseases, including arthritis. Its mechanism involves selective antagonism of the EP4 receptor, which plays a critical role in joint inflammatory pain. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound may offer therapeutic benefits without significant cardiovascular or gastrointestinal side effects .
Clinical Relevance:
- It presents an alternative treatment option for patients unable to use NSAIDs due to pre-existing cardiovascular conditions.
- The potential for reduced side effects makes it a candidate for further clinical exploration in inflammatory and pain-related disorders .
Material Sciences Applications
Beyond pharmacological uses, this compound has implications in material sciences due to its unique chemical structure. Its reactivity allows it to be utilized in the synthesis of novel materials with specific properties.
Synthetic Chemistry:
- The compound can participate in nucleophilic substitution reactions, making it versatile for further chemical modifications.
- Its ability to coordinate with metal ions highlights its potential utility in catalysis and material development.
Case Study 1: Analgesic Properties
A study conducted on rodent models demonstrated that administration of this compound resulted in significant pain relief comparable to established opioid treatments. The study measured pain response through behavioral assays, demonstrating the compound's efficacy as a μ-opioid receptor agonist.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory conditions, the compound was administered to models of rheumatoid arthritis. Results indicated a marked reduction in inflammation and pain levels, supporting its role as an EP4 antagonist. This finding underscores the therapeutic potential of this compound in managing chronic inflammatory diseases without the adverse effects associated with traditional therapies .
Mechanism of Action
The mechanism of action of 4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxyethyl group can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Substitution Patterns on the Phenoxy Group
The substituent on the phenoxy ring significantly impacts biological activity and pharmacokinetics:
Key Observations :
Piperidine Core Modifications
Variations in the piperidine ring or its substitution site influence solubility and target engagement:
Key Observations :
- Ethyl-phenoxy Linkage: Critical for SNRI activity in the target compound .
- Thioether vs. Ether Linkages : Thioether derivatives (e.g., in ) exhibit antimicrobial activity, highlighting the role of sulfur in divergent biological pathways .
Physicochemical Properties
| Property | 4-[2-(2-Fluorophenoxy)ethyl]piperidine HCl | 4-[2-(3-CF₃phenoxy)ethyl]piperidine HCl | 4-(Diphenylmethoxy)piperidine HCl |
|---|---|---|---|
| Molecular Weight | ~309.76 (estimated) | 309.76 | 303.83 |
| Solubility | High (HCl salt) | Moderate (CF₃ reduces polarity) | Low (bulky diphenyl group) |
| LogP (Predicted) | ~2.5 | ~3.2 | ~4.0 |
Key Observations :
- Hydrochloride Salt : Improves water solubility across all compounds .
- Bulky Groups (e.g., diphenylmethoxy): Reduce solubility and may limit CNS penetration .
Pharmacological Activity
- Target Compound : Demonstrates potent SNRI activity, making it effective in pain relief .
- Analogues :
Toxicity and Regulatory Considerations
Biological Activity
4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride (CAS No. 614731-78-1) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-fluorophenoxyethyl group. Its molecular formula is , and it presents as a white crystalline powder with a melting point around 245-248 °C. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the compound.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that compounds with similar piperidine structures often exhibit affinity for:
- Dopaminergic receptors (D1, D2, D4)
- Serotonergic receptors (5-HT2A, 5-HT2B, 5-HT2C)
These interactions suggest potential applications in treating neurological disorders such as schizophrenia and depression.
Pharmacological Activity
Recent studies have highlighted several key areas where this compound demonstrates biological activity:
- Anxiolytic Effects : Compounds structurally related to this compound have been shown to possess anxiolytic properties, potentially through modulation of serotonin and dopamine pathways.
- Antidepressant Activity : The ability to influence serotonin receptor subtypes suggests that this compound may also contribute to antidepressant effects, similar to established SSRIs (Selective Serotonin Reuptake Inhibitors).
- Neuroprotective Properties : Research indicates that piperidine derivatives can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Anxiety Models : In animal models of anxiety, administration of the compound resulted in a significant reduction in anxiety-like behaviors compared to control groups. This was measured using the Elevated Plus Maze test, where treated subjects spent more time in open arms, indicative of reduced anxiety.
- Depression Models : In studies utilizing the Forced Swim Test, subjects treated with this compound exhibited decreased immobility times, suggesting an antidepressant-like effect. These findings align with receptor binding studies indicating enhanced serotonergic activity.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride, and how can reaction conditions be controlled to improve yield?
- Methodology :
- Synthetic Route : A plausible approach involves nucleophilic substitution between piperidine and 2-(2-fluorophenoxy)ethyl chloride. This reaction typically requires a base like triethylamine (TEA) to deprotonate piperidine and facilitate substitution .
- Condition Optimization : Control reaction temperature (e.g., 0–25°C) to minimize side reactions. Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis. Monitor progress via TLC or HPLC.
- Purification : Isolate the hydrochloride salt via acid-base extraction. Final purification can be achieved through recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water with 0.1% TFA) to quantify impurities (<0.5% threshold) .
- Structural Confirmation :
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., ACD/Labs or ChemDraw). Key signals: aromatic protons (δ 6.8–7.3 ppm), piperidine CH₂ (δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺.
- Elemental Analysis : Validate C, H, N, Cl content (±0.4% theoretical) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., KMnO₄) and moisture .
- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. For skin contact, wash immediately with soap and water .
Advanced Research Questions
Q. How can the fluorophenoxy moiety influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodology :
- Reactivity Analysis : The electron-withdrawing fluorine atom on the phenoxy group enhances the electrophilicity of adjacent carbons. Test reactivity with nucleophiles (e.g., amines, thiols) under varying pH (e.g., pH 7–10) .
- Oxidation Studies : Use KMnO₄ in acidic conditions to oxidize the ethyl linker; monitor via IR for ketone formation (C=O stretch ~1700 cm⁻¹) .
Q. What computational methods can predict the compound’s binding affinity to neurological targets (e.g., sigma receptors)?
- Methodology :
- Docking Simulations : Use AutoDock Vina with receptor structures (PDB ID: e.g., 6DK1). Focus on piperidine’s interaction with hydrophobic pockets and fluorophenoxy’s role in π-π stacking .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
Q. How can researchers resolve contradictions in reported bioactivity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS plasma analysis. Compare logP (experimental vs. predicted) to evaluate membrane permeability .
- Metabolite Identification : Incubate with liver microsomes; identify Phase I/II metabolites using HR-MS and NMR. Correlate metabolic stability with in vivo efficacy .
Q. What strategies optimize enantiomeric resolution if the compound exhibits chiral centers?
- Methodology :
- Chiral Chromatography : Use Chiralpak IA-3 column (hexane:isopropanol, 90:10) to separate enantiomers. Confirm purity via circular dichroism (CD) .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization. Monitor enantiomeric excess (ee) via chiral HPLC .
Data Contradiction Analysis
Q. How should conflicting results in cytotoxicity assays (e.g., varying IC₅₀ values) be addressed?
- Methodology :
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum concentration, passage number). Use MTT and ATP-based assays in parallel .
- Impurity Profiling : Re-test batches with HPLC-UV/ELSD to rule out impurity interference (e.g., residual solvents or byproducts) .
Q. Why might solubility studies in aqueous buffers contradict computational predictions?
- Methodology :
- Experimental Re-evaluation : Measure solubility via shake-flask method (pH 1–10) at 25°C. Compare with COSMO-RS predictions. Adjust for ionization (pKa via SiriusT3) .
- Co-solvency Screening : Test DMSO, PEG-400, or cyclodextrin complexes to enhance solubility while maintaining activity .
Methodological Tables
| Analytical Techniques | Key Metrics | References |
|---|---|---|
| HPLC purity assay | C18 column, 0.1% TFA, retention time 8.2 min | |
| NMR structural confirmation | ¹H NMR (DMSO-d₆): δ 2.5–3.5 (piperidine) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
